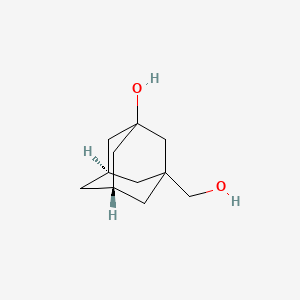
3-Hydroxy-1-hydroxymethyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-hydroxymethyladamantane is an organic compound with the chemical formula C11H18O2. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 3-Hydroxy-1-hydroxymethyladamantane typically involves a multi-step process. One common method includes the following steps :
Preparation of an Alkaline Aqueous Solution: Potassium permanganate is added to the solution.
Addition of 1-Adamantane: The compound is added in batches to obtain a reaction solution.
Heating and Cooling: The reaction solution is heated until it turns brown, then cooled.
Acidification: Concentrated acid is added at room temperature to make the solution highly acidic.
Addition of Sodium Hydrogen Sulfite: This step results in the formation of a white precipitate, which is then washed and vacuum-dried to obtain a crude product.
Reduction: Sodium borohydride and zinc chloride in tetrahydrofuran (THF) are used to generate zinc borohydride, which reacts with the crude product to yield the final compound.
Analyse Des Réactions Chimiques
3-Hydroxy-1-hydroxymethyladamantane undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced using reagents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and concentrated acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-1-hydroxymethyladamantane has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antiviral drugs.
Industry: Due to its stability and unique structure, it is used in the production of advanced materials and as a surfactant.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-hydroxymethyladamantane involves its interaction with specific molecular targets. The hydroxyl groups in the compound allow it to form hydrogen bonds with various biological molecules, influencing their activity and stability. This interaction can affect pathways involved in viral replication, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-hydroxymethyladamantane can be compared with other adamantane derivatives, such as 1-hydroxy-3-adamantylmethanol and 3-hydroxyadamantyl methanol . These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of hydroxyl and hydroxymethyl groups in this compound gives it distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it valuable for research and development in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(5S,7R)-3-(hydroxymethyl)adamantan-1-ol |
InChI |
InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2/t8-,9+,10?,11? |
Clé InChI |
FORAJDRXEYKDFJ-IXBNRNDTSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CO |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















